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Compound of Interest

Compound Name: 3-Octylpyridine

CAS No.: 58069-37-7

Cat. No.: B1618900 Get Quote

A Strategic Scaffold for Amphiphilic N-Heterocycle
Design[2]
Executive Summary
3-Octylpyridine (3-OP) represents a critical structural motif in the development of bioactive

marine alkaloid mimics and amphiphilic surfactants.[2] Unlike its 2- and 4-substituted isomers,

the 3-position substitution offers unique electronic stability, avoiding the direct resonance

interaction with the ring nitrogen that characterizes the 2/4-positions.[2] This guide dissects the

molecule’s utility as a "lipophilic anchor" in drug design, specifically in the synthesis of Poly-

Alkylpyridinium Salts (poly-APS), which exhibit potent cytotoxic and antifouling properties.

Physicochemical Profile
3-Octylpyridine balances a polar pyridine head group with a hydrophobic C8 tail, resulting in

significant amphiphilic character.[2] This duality makes it an excellent model for studying

membrane permeation of heterocyclic drugs.[2]

Table 1: Core Chemical Specifications
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Property Value / Description Notes

CAS Registry Number 58069-37-7
Unique identifier for the 3-

isomer.[2][3][4][5]

IUPAC Name 3-Octylpyridine

Molecular Formula C₁₃H₂₁N

Molecular Weight 191.31 g/mol

Physical State Pale yellow to colorless oil
Oxidizes/darkens upon air

exposure.[2]

Boiling Point ~280–285 °C (760 mmHg)

108 °C at 0.1 mmHg (Vacuum

distillation recommended).[1]

[2]

Density ~0.91 g/mL (25 °C)

Estimated based on

homologue trends (3-picoline:

0.957; 3-butyl: ~0.93).[1][2]

LogP (Octanol/Water) ~4.5 – 5.0

Highly lipophilic; readily

crosses blood-brain barrier

models.[1][2]

Solubility Soluble in EtOH, DCM, DMSO
Immiscible in water; forms

emulsions.[1]

Synthetic Architecture
While radical alkylation (Minisci reaction) is possible, it often yields a mixture of regioisomers

(2-, 4-, and 3-substituted).[1][2] For pharmaceutical applications requiring >98% purity, Suzuki-

Miyaura Cross-Coupling is the authoritative protocol.[2] It guarantees regioselectivity at the C3

position.[2]

Primary Protocol: Suzuki-Miyaura Coupling
This route utilizes 3-bromopyridine and 1-octylboronic acid (or B-octyl-9-BBN).[2]
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Rationale: The C3 position of pyridine is electron-deficient but less reactive to nucleophilic

attack than C2/C4.[2] Palladium catalysis overcomes this kinetic barrier without requiring

harsh activating groups.[2]

Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent phosphine ligand

oxidation and ensure higher turnover numbers (TON) with alkylboron species.[1][2]

Step-by-Step Methodology:
Reagents: Charge a dry Schlenk flask with 3-bromopyridine (1.0 equiv), 1-octylboronic acid

(1.2 equiv), and K₂CO₃ (3.0 equiv).

Solvent System: Add degassed THF/Water (9:1 ratio).[2] The water is critical for the

transmetallation step.[2]

Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) under a counter-flow of Nitrogen/Argon.[1][2]

Reaction: Heat to reflux (65–70 °C) for 12–16 hours. Monitor via TLC (Mobile phase: 20%

EtOAc in Hexanes).

Workup: Cool to RT. Dilute with diethyl ether. Wash organic layer with brine (3x).[1][2] Dry

over anhydrous MgSO₄.

Purification: Flash column chromatography on silica gel. Elute with Hexane:EtOAc (90:10).[1]

[2]

Synthetic Workflow Visualization
The following diagram illustrates the catalytic cycle and the alternative Sonogashira route (used

when an alkene/alkyne linker is desired before reduction).
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Route A: Suzuki-Miyaura (Preferred)

Route B: Sonogashira + Reduction3-Bromopyridine

Octylboronic Acid
+ Pd(dppf)Cl2 / K2CO3

1-Octyne
+ CuI / Pd Catalyst

Pd(II) Intermediate
(Transmetallation)

3-Octylpyridine
(>95% Regioselectivity)

3-(Oct-1-ynyl)pyridine H2 / Pd/C
(Hydrogenation) 3-Octylpyridine

Click to download full resolution via product page

Figure 1: Comparative synthetic pathways. Route A is preferred for direct access; Route B

allows for unsaturated linker analogues.

Functionalization & Biological Utility
3-Octylpyridine is rarely the endpoint; it is a scaffold.[2] Its primary utility lies in its

transformation into quaternary ammonium salts (QAS), which mimic marine sponge alkaloids

(e.g., from Reniera sarai).[1]

Quaternization (The "Warhead" Synthesis)
The nitrogen lone pair in 3-OP is nucleophilic.[2] Alkylation creates amphiphilic cations that

disrupt bacterial cell membranes.[2]

Reaction: 3-Octylpyridine + Alkyl Halide (R-X) → 1-Alkyl-3-octylpyridinium X⁻.[2]

Causality: The C3-octyl chain acts as a "lipophilic tail" that inserts into the lipid bilayer, while

the cationic pyridinium head interacts with phosphate groups on the membrane surface,

causing lysis.

Metabolic Stability (N-Oxidation)
In drug development, the pyridine ring is susceptible to oxidation by CYP450 enzymes.[2]

Protocol: Reaction with m-CPBA in DCM yields 3-octylpyridine N-oxide.[2]
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Significance: This metabolite is often more polar and less toxic, but N-oxides can also be

reduced back to the parent pyridine in vivo.

Reactivity & Bio-Pathway Diagram[2]
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Figure 2: Functionalization pathways.[1][2] The N-alkylation pathway leads to potent biological

agents (APS mimics).[2]

Safety & Handling (E-E-A-T)
Warning: 3-Octylpyridine combines the neurotoxicity risks of pyridines with enhanced skin

permeability due to the octyl chain.[2]

Skin Absorption: The lipophilic tail significantly increases dermal absorption rates compared

to pyridine.[2] Double-gloving (Nitrile + Laminate) is mandatory.[1][2]

Inhalation: Use only in a certified fume hood.[2] The vapor pressure is low, but aerosols are

highly irritating to the respiratory tract.
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Storage: Store under inert gas (Argon) to prevent gradual N-oxidation and darkening.

References
Synthesis via Suzuki Coupling:Journal of Organic Chemistry, "Palladium-Catalyzed Cross-

Coupling Reactions of Organoboron Compounds."[2] (General methodology grounding).[1][2]
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biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins."[1][2]

CAS & Properties Verification:PubChem Compound Summary, "Pyridine derivatives and 3-

alkylpyridines."[2]

Safety Data:Fisher Scientific MSDS, "3-Alkylpyridine Safety Data."[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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